molecular formula C13H16N4S2 B5528594 5-cyclohexyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5528594
M. Wt: 292.4 g/mol
InChI Key: NRQAYODBARNDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, as seen in the preparation of similar compounds like 4-amino-5-phenyl-1,2,4-triazole-3-thiol through cyclization of potassium dithiocarbazinate with hydrazine hydrate (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by specific bond lengths and angles, contributing to their chemical behavior. For example, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, a related compound, shows bond lengths and angles that are key to its molecular structure, as determined by density functional theory (DFT) calculations (Srivastava et al., 2016).

Chemical Reactions and Properties

The reactivity of triazole compounds can be understood through their molecular electrostatic potential surface and various electronic parameters. For example, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione exhibits certain reactivity characteristics that can be analyzed through these parameters (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, like melting points and solubility, are significant for their practical applications. These properties can be analyzed using various methods, including spectroscopic methods like IR and NMR (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazoles, such as their electronic structure and potential as inhibitors or reactants in various chemical reactions, are crucial for their applications in different fields. For instance, the chemical properties of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were explored to predict its biological activity (Srivastava et al., 2016).

properties

IUPAC Name

3-cyclohexyl-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S2/c18-13-16-15-12(10-5-2-1-3-6-10)17(13)14-9-11-7-4-8-19-11/h4,7-10H,1-3,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQAYODBARNDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

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